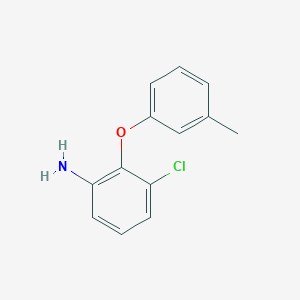

3-Chloro-2-(3-methylphenoxy)aniline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-(3-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-4-2-5-10(8-9)16-13-11(14)6-3-7-12(13)15/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWQBDAOTPRWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Aniline and Diaryl Ether Frameworks

The structural architecture of 3-Chloro-2-(3-methylphenoxy)aniline incorporates two key motifs that are of significant interest in organic synthesis and medicinal chemistry: a halogenated aniline (B41778) ring and a diaryl ether linkage.

Halogenated Anilines: This class of compounds, characterized by an aniline core bearing one or more halogen substituents, are versatile intermediates in organic synthesis. The presence of a halogen atom provides a reactive handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.comchemicalbook.comtcichemicals.com The electronic properties of the aromatic ring are also influenced by the halogen, which can affect the reactivity and regioselectivity of further chemical transformations. nih.gov

Diaryl Ethers: The diaryl ether moiety, where two aryl groups are linked by an oxygen atom, is a common feature in many natural products and synthetic compounds with diverse biological activities. Current time information in Bangalore, IN.researchgate.net This structural unit is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Current time information in Bangalore, IN.researchgate.net The synthesis of diaryl ethers is a well-established area of organic chemistry, with classic methods like the Ullmann condensation and more modern palladium-catalyzed approaches such as the Buchwald-Hartwig ether synthesis being widely employed. researchgate.net

Significance As a Privileged Chemical Scaffold and Versatile Synthetic Intermediate

While there is no specific research that explicitly designates 3-Chloro-2-(3-methylphenoxy)aniline as a privileged scaffold, its composite nature suggests its potential in this regard. The diaryl ether component is a known privileged scaffold, and the halogenated aniline (B41778) portion offers a site for further chemical elaboration. nih.govCurrent time information in Bangalore, IN.researchgate.net This dual functionality makes it a potentially versatile synthetic intermediate.

In theory, the amino group of the aniline ring could be modified or used as a directing group, while the chloro substituent could participate in cross-coupling reactions to introduce additional molecular complexity. This would allow for the generation of a library of diverse compounds from a single, well-defined starting material, a key strategy in modern drug discovery.

Overview of Current Research Landscape and Identified Research Gaps

Precursor-Based Synthesis Approaches

The construction of the this compound scaffold relies heavily on the strategic selection and manipulation of precursor molecules. These approaches can be broadly categorized into the functionalization of aniline (B41778) derivatives and coupling reactions involving phenolic precursors.

Functionalization of Substituted Aniline Derivatives

One of the primary routes to this compound involves the use of appropriately substituted anilines as foundational building blocks. A common starting material is 2,3-dichloroaniline (B127971). wikipedia.orgnih.gov This precursor already contains the desired chlorine and amino functionalities in the correct relative positions on the benzene (B151609) ring. The synthesis then proceeds through a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 2-position is displaced by the incoming 3-methylphenoxide group. This method's success is often contingent on the electronic nature of the aniline derivative, with electron-withdrawing groups enhancing the reactivity towards nucleophilic attack.

Another approach involves the reduction of a nitro group to an amine at a late stage in the synthesis. For instance, 1-chloro-2-methyl-3-nitrobenzene can be reduced to 3-chloro-2-methylaniline. prepchem.com Similarly, 2,3-dichloronitrobenzene (B165493) can be hydrogenated to produce 2,3-dichloroaniline. wikipedia.orgchemicalbook.com This strategy is advantageous when the nitro group is used to activate the ring for other transformations or when the amine functionality is incompatible with earlier reaction conditions. The reduction is typically achieved using reagents like iron in acidic media or through catalytic hydrogenation. prepchem.comchemicalbook.com

A more intricate method for preparing functionalized anilines is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution can be employed to synthesize 2,3-dihaloanilides from corresponding 2,3-dihalophenols, which can then be converted to the desired aniline derivatives. acs.org

Coupling Reactions Involving Phenolic Precursors

An alternative and equally important strategy commences with a phenolic precursor, namely 3-methylphenol (m-cresol). This approach focuses on forming the diaryl ether linkage as a key step. The classic method for this transformation is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 3-methylphenol with a suitably activated 2,3-dichloroaniline derivative. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts with various ligands, allowing for milder reaction conditions. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions for C–O and C–N Bond Formation

The development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, including diaryl ethers and substituted anilines. Palladium, copper, and more recently, iron, have emerged as key metals in facilitating the formation of crucial carbon-oxygen (C–O) and carbon-nitrogen (C–N) bonds.

Palladium-Catalyzed Arylation Methods (e.g., Buchwald-Hartwig Amination Analogs)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C–N bonds between aryl halides and amines. organic-chemistry.orgwikipedia.orglibretexts.org While primarily known for C–N bond formation, analogous conditions can be adapted for the synthesis of diaryl ethers (C–O bond formation). wikipedia.orgacs.org This reaction offers a versatile and often milder alternative to the classical Ullmann condensation. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig reaction typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine or alcohol, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as dppf and BINAP, and more recently, highly active biarylphosphine ligands, being instrumental in achieving high yields and broad substrate scope. wikipedia.orgresearchgate.net These ligands facilitate the reductive elimination step, which can be challenging for C–O bond formation. acs.org

For the synthesis of this compound, a palladium-catalyzed approach could involve the coupling of 2,3-dichloroaniline with 3-methylphenol or the coupling of 3-chloro-2-aminophenol with an appropriate aryl halide. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, must be carefully optimized for each specific substrate combination.

| Catalyst System Component | Function | Examples |

| Palladium Precursor | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates key reaction steps | P(t-Bu)₃, XPhos, SPhos, RuPhos, BINAP, dppf |

| Base | Deprotonates the amine or alcohol nucleophile | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Provides the reaction medium | Toluene, Dioxane, THF |

Copper-Mediated Etherification and Amination Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, represent the classical approach to forming C–O and C–N bonds. wikipedia.org The traditional Goldberg reaction, a copper-catalyzed C-N coupling, is an alternative to the Buchwald-Hartwig amination. wikipedia.org These reactions typically require a copper catalyst, often in the form of copper(I) salts like CuI, and a base. wikipedia.org

Modern Ullmann-type reactions have seen significant improvements through the development of new catalyst systems. The use of ligands such as diamines and acetylacetonates (B15086760) can lead to soluble copper catalysts that are more active and allow for lower reaction temperatures. wikipedia.org For the synthesis of this compound, a copper-catalyzed approach would likely involve the coupling of 2,3-dichloroaniline or a derivative with 3-methylphenol. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, making the choice of starting materials a key consideration. wikipedia.org

Recent research has also focused on the use of copper nanoparticles (Cu-NPs) and copper oxide nanoparticles (CuO-NPs) as catalysts for Ullmann etherification, offering potential advantages in terms of catalyst recovery and reuse. mdpi.com

| Reaction Type | Catalyst | Typical Substrates | Key Features |

| Ullmann Ether Synthesis | Cu(I) salts, Cu powder, CuO-NPs | Aryl halides, Phenols | Classic method, often requires high temperatures |

| Goldberg Reaction | Cu(I) salts with ligands | Aryl halides, Anilines | C-N bond formation, alternative to Buchwald-Hartwig |

Iron-Catalyzed Transformations and Green Chemistry Aspects

In recent years, there has been a significant push towards the use of more sustainable and environmentally friendly catalysts. Iron, being earth-abundant, inexpensive, and possessing low toxicity, has emerged as a promising alternative to precious metals like palladium. nih.govnus.edu.sg Iron-catalyzed cross-coupling reactions for the formation of C–C, C–O, and C–N bonds are a rapidly developing field of research. nih.govresearchgate.netresearchgate.net

Iron catalysts have been shown to be effective in various transformations, including cross-coupling reactions that can be applied to the synthesis of diaryl ethers and anilines. nih.gov The mechanisms of iron-catalyzed reactions can be complex and are still the subject of active investigation, but they offer the potential for novel reactivity. nih.govyoutube.comrsc.org The development of iron-catalyzed methods aligns with the principles of green chemistry by reducing reliance on toxic and expensive heavy metals. cdnsciencepub.comrsc.org

The application of iron catalysis to the synthesis of this compound could provide a more sustainable and cost-effective manufacturing process. This could involve iron-catalyzed C-O or C-N bond formation steps, potentially under milder conditions and with greater functional group tolerance. Visible-light-induced iron-catalyzed reactions are also an emerging area with green chemistry benefits. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Routes to the Phenoxy Linkage

The formation of the diaryl ether linkage in this compound is often achieved through nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the displacement of a leaving group, typically a halide, on an aromatic ring by a nucleophile. wikipedia.org For the synthesis of diaryl ethers, this translates to the reaction of a phenoxide with an activated aryl halide.

A classic approach is the Ullmann condensation, which utilizes a copper catalyst to facilitate the coupling of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations employ soluble copper catalysts, sometimes supported by ligands, which can lead to milder reaction conditions and improved yields. wikipedia.org For instance, the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, a related analogue, is achieved by reacting 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene (B32671) in the presence of potassium hydroxide (B78521) and fine copper at elevated temperatures. nih.gov

The efficiency of SNAr reactions is significantly influenced by the electronic properties of the aromatic ring. The presence of electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group activates the ring towards nucleophilic attack. wikipedia.orglibretexts.org This is because these groups can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgyoutube.com

Exploration of Novel Synthetic Routes and Process Optimization

Continuous innovation in synthetic chemistry has led to the development of more efficient and scalable methods for producing complex molecules like this compound.

Solvent Systems and Catalysis Enhancement Strategies

The choice of solvent and catalyst is paramount in optimizing the synthesis. High-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are traditionally used in Ullmann-type reactions to achieve the necessary high temperatures. wikipedia.org Catalyst systems have evolved from simple copper powder to more sophisticated, soluble copper complexes and palladium-based catalysts.

For example, in the Buchwald-Hartwig amination, a powerful method for forming C-N bonds, the choice of phosphine ligand is critical. youtube.comyoutube.com Bulky, electron-rich ligands enhance the efficiency of the palladium catalyst. youtube.com While this reaction is primarily for amine synthesis, the principles of ligand-enhanced catalysis are transferable to C-O bond formation as well. The strategic selection of bases, such as sodium tert-butoxide or cesium carbonate, is also crucial for the success of these cross-coupling reactions. nih.gov

| Reaction Type | Catalyst | Ligand (if applicable) | Solvent | Base (if applicable) | Temperature |

| Ullmann Ether Synthesis nih.gov | Fine Copper | N/A | None (neat) | KOH | 110-120 °C |

| Buchwald-Hartwig Amination nih.gov | [Pd(allyl)Cl]₂ | t-BuXPhos | Toluene | t-BuOLi, t-BuONa, or Cs₂CO₃ | 100 °C |

High-Throughput Synthesis and Automation Considerations

High-throughput screening (HTS) and automated synthesis platforms are increasingly employed to accelerate the discovery and optimization of reaction conditions. These technologies allow for the rapid evaluation of a wide array of catalysts, ligands, solvents, and bases in parallel. By automating the reaction setup, execution, and analysis, researchers can efficiently identify optimal conditions for the synthesis of this compound and its analogues, significantly reducing development time.

Continuous Flow Reactor Applications for Scalable Production

Continuous flow chemistry offers several advantages over traditional batch processing for the scalable production of fine chemicals. beilstein-journals.orgd-nb.info These benefits include enhanced safety due to smaller reaction volumes, improved heat and mass transfer, and the potential for higher yields and purity. rsc.org

The synthesis of related anilines has been successfully demonstrated in continuous flow systems. For example, the reduction of nitro compounds to primary amines using trichlorosilane (B8805176) has been performed under continuous-flow conditions, affording high yields in short reaction times without the need for extensive purification. beilstein-journals.orgd-nb.info This methodology could be adapted for the final reductive step in the synthesis of this compound. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to significant process intensification and safer operation, especially for highly exothermic or potentially hazardous reactions. rsc.org

Reductive Approaches for Amino Group Formation from Nitro Precursors

The final step in the synthesis of this compound typically involves the reduction of a nitro group to an amino group. The precursor, 3-chloro-2-(3-methylphenoxy)nitrobenzene, is synthesized in the preceding steps. A variety of reducing agents and methods are available for this transformation.

Commonly used methods include catalytic hydrogenation with catalysts like Raney nickel, platinum, or palladium on carbon. patsnap.com However, these methods can sometimes suffer from catalyst poisoning. patsnap.com An alternative is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. nih.govchemicalbook.com For instance, 3-chloro-4-(4′-chlorophenoxy)aniline was prepared in 94% yield by reducing the corresponding nitro compound with iron powder and acetic acid in an ethanol/water mixture. nih.gov

Other reducing systems include sodium polysulfide in the presence of an ammonium (B1175870) salt, which has been shown to be a high-yield method for the synthesis of 3-chloro-2-methylaniline. google.com Another approach involves using sulfur and sodium bicarbonate in a solvent like N,N-dimethylformamide. google.com The chemoselective reduction of the nitro group without affecting other sensitive functional groups is a key consideration in this step.

| Nitro Compound | Reducing Agent | Catalyst/Solvent | Product | Yield |

| 3-chloro-4-(4′-chlorophenoxy)nitrobenzene nih.gov | Iron powder, Acetic acid | EtOH/H₂O | 3-chloro-4-(4′-chlorophenoxy)aniline | 94% |

| 6-Chloro-2-nitrotoluene google.com | Sodium polysulfide, Ammonium salt | Water | 3-chloro-2-methylaniline | High |

| 2-chloro-6-nitrotoluene google.com | Sulfur, Sodium bicarbonate | N,N-dimethylacetamide | 3-chloro-2-methylaniline | 77% |

| 1-chloro-2-methyl-3-nitrobenzene prepchem.com | Iron, Hydrochloric acid | Water | 3-chloro-2-methylaniline | ~94% |

Reactivity at the Amine Functionality

The primary amine group attached to the benzene ring is a key site of reactivity in this compound. Its nucleophilic character and its influence on the aromatic system drive a variety of chemical transformations.

Electrophilic Aromatic Substitution on the Aniline Ring System

The amino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions relative to itself. byjus.comucalgary.ca This is due to the electron-donating nature of the nitrogen atom, which increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles. byjus.com In the case of this compound, the positions ortho and para to the amine are positions 4 and 6. However, the bulky 2-(3-methylphenoxy) group and the chloro substituent at position 3 can introduce steric hindrance, potentially influencing the regioselectivity of the substitution.

Common EAS reactions that anilines undergo include halogenation, nitration, and sulfonation. byjus.com For instance, the reaction of aniline with bromine water readily yields the 2,4,6-tribromoaniline precipitate at room temperature. byjus.com However, the high reactivity of the amino group can sometimes be a disadvantage, leading to multiple substitutions. libretexts.org To control the reactivity and achieve monosubstitution, the amino group is often protected by acetylation to form an amide. The resulting amido group is less activating, allowing for more controlled substitution. The protecting group can then be removed by hydrolysis. ucalgary.calibretexts.org

It is important to note that Friedel-Crafts reactions are generally unsuccessful with anilines because the amino group forms a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards further reaction. libretexts.org This limitation can also be overcome by protecting the amine as an amide. libretexts.org

Derivatization Reactions: Acylation, Alkylation, and Imine Formation

The lone pair of electrons on the nitrogen atom of the amine group makes it a good nucleophile, enabling it to participate in a variety of derivatization reactions.

Acylation: Primary amines react with acylating agents like acid chlorides or anhydrides to form amides. mnstate.edu This reaction is often carried out in the presence of a base to neutralize the HCl produced. mnstate.edu The acylation of this compound would yield the corresponding N-acetyl derivative. This transformation is significant as it can be used to "protect" the amine functionality during other reactions, as discussed in the context of electrophilic aromatic substitution. ucalgary.ca

Alkylation: Amines can be alkylated by reaction with alkyl halides. msu.edu However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts, as the product amine can also react with the alkyl halide. msu.edu

Imine Formation: Primary amines react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.comlibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is reversible and the equilibrium can be shifted towards the product by removing the water formed. lumenlearning.com The formation of imines is generally optimal at a pH of around 5. lumenlearning.com For this compound, reaction with an aldehyde or ketone would result in the formation of a C=N double bond, replacing the C=O double bond of the carbonyl compound. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Aldehyde/Ketone | Primary Amine | Imine Formation | Imine (Schiff Base) |

| Acid Chloride | Primary Amine | Acylation | Amide |

| Alkyl Halide | Primary Amine | Alkylation | Alkylated Amine(s) |

Oxidation Studies and Product Diversification (e.g., Quinone Derivatives)

The oxidation of anilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. noaa.gov Strong oxidizing agents like chromic acid can convert aniline into quinone. noaa.gov Other oxidizing agents can lead to the formation of products like azobenzene, nitrobenzene, and aniline black. noaa.gov The specific oxidation products of this compound would depend on the interplay of the electronic effects of the chloro, methylphenoxy, and amino substituents on the aniline ring.

Reduction Chemistry of Functional Groups

While the primary focus is often on the reactivity of the amine itself, other functional groups within the molecule can be targeted for reduction. For instance, if a nitro group were present on the aromatic ring, it could be reduced to an amine. A common method for this transformation is the use of iron powder in the presence of hydrochloric acid. prepchem.com This is a key step in the synthesis of many substituted anilines. prepchem.comchemicalbook.com For example, 3-chloro-2-methylaniline can be synthesized by the reduction of 2-chloro-6-nitrotoluene. chemicalbook.com

Transformations Involving the Chloro Substituent

The chloro group on the aromatic ring can also be a site of chemical transformation, primarily through nucleophilic displacement reactions.

Cross-Coupling Reactivity at the Halogenated Position

The chlorine atom on the aniline ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming new C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org Given the substrate is an aryl chloride, more active catalyst systems are generally required compared to the corresponding bromides or iodides. wiley.com Modern catalyst systems, often employing bulky electron-rich phosphine ligands, have been developed to facilitate the amination of less reactive aryl chlorides under milder conditions, sometimes even at room temperature. wiley.com The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki coupling enables the formation of a new C-C bond by reacting the aryl chloride with an organoboron compound, such as a boronic acid or ester. organic-chemistry.org This reaction is highly valued for its mild conditions and the commercial availability and stability of the boron reagents. nih.gov For aryl chlorides, the choice of palladium precursor and ligand is critical for achieving good yields. Catalysts like Pd(OAc)₂ combined with bulky phosphine ligands such as PCy₃ are effective for these transformations. organic-chemistry.org The mechanism is similar to other palladium-catalyzed couplings, proceeding through oxidative addition, transmetalation with the activated boronic acid species, and reductive elimination. researchgate.net

Below is a table summarizing typical conditions for these cross-coupling reactions on related aryl chloride substrates.

| Reaction Type | Catalyst System (Typical) | Base | Solvent | General Outcome | Reference(s) |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos or other bulky phosphine ligand | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | Formation of a new C-N bond with a variety of amines. | wikipedia.orgnih.gov |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / PCy₃ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, Et₃N | Toluene, Dioxane, Water | Formation of a new C-C bond with aryl, vinyl, or alkyl boronic acids. | organic-chemistry.orgnih.govmdpi.com |

Reactivity of the Phenoxy Moiety and Aromatic Rings

The two aromatic rings within the this compound structure are susceptible to electrophilic attack, and the substituents on the phenoxy ring can undergo various transformations.

Electrophilic Aromatic Substitution on the Methyl-Substituted Phenoxy Ring

The phenoxy ring bearing the methyl group is activated towards electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the directing effects of the ether oxygen and the methyl group. Both are activating, ortho-, para-directing substituents.

The ether oxygen is a strong activating group, directing incoming electrophiles to the positions ortho and para to it. The methyl group is a weaker activating group, also directing ortho and para. The combined effect of these two groups strongly favors substitution at positions electronically activated by both. Specifically, the positions ortho to the ether linkage (C2' and C6') and the position para to the ether linkage (C4') are the most nucleophilic. The methyl group at the C3' position further influences this, sterically hindering the C2' and C4' positions to some extent, but electronically activating the C2', C4', and C6' positions.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. google.comyoutube.com

Bromination: Introduction of a bromine atom (-Br) using bromine, often in a polar solvent like water or acetic acid. royalholloway.ac.ukyoutube.comkhanacademy.org Due to the high activation of the ring, polysubstitution can be a significant side reaction. youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. These reactions are catalyzed by Lewis acids.

The table below outlines the expected major products for EAS on the methyl-phenoxy ring based on directing group effects.

| Reaction | Reagents | Expected Major Product(s) | Rationale | Reference(s) |

| Nitration | HNO₃ / H₂SO₄ | Substitution at C6' and C4' positions. | The ether is a strong o,p-director; the methyl is a weaker o,p-director. C6' and C4' are electronically favored. | google.comresearchgate.net |

| Bromination | Br₂ / H₂O | Mono-, di-, or tri-bromination at C6', C4', and C2' positions. | High activation from both groups can lead to multiple substitutions. | royalholloway.ac.ukyoutube.com |

Functional Group Interconversions on the Phenoxy System

Functional group interconversions (FGI) are reactions that transform one functional group into another without altering the carbon skeleton. solubilityofthings.commit.eduorganic-synthesis.com For the phenoxy moiety of this compound, two primary sites for such transformations exist: the methyl group and the ether linkage itself.

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to other functional groups. Depending on the oxidant and reaction conditions, it can be converted to an aldehyde (-CHO), a carboxylic acid (-COOH), or a benzylic alcohol (-CH₂OH). thieme-connect.de Reagents like cerium(IV) ammonium nitrate (CAN) can selectively oxidize methylarenes to aldehydes, while stronger oxidants like potassium permanganate (KMnO₄) or chromic acid would typically lead to the carboxylic acid. thieme-connect.de

Cleavage of the Ether Bond: Diphenyl ether linkages are generally stable but can be cleaved under harsh conditions, for instance, with strong acids like HBr or HI, or through certain reductive cleavage protocols. This would break the molecule into a phenol and an aniline derivative.

| Transformation | Typical Reagents | Resulting Functional Group | Reference(s) |

| Methyl Group Oxidation (to Aldehyde) | Cerium(IV) ammonium nitrate (CAN) | -CHO | thieme-connect.de |

| Methyl Group Oxidation (to Carboxylic Acid) | KMnO₄, heat | -COOH | youtube.com |

| Ether Cleavage | HBr, heat | -OH (on both rings) | solubilityofthings.com |

Intramolecular Cyclization and Rearrangement Pathways

The ortho-amino diaryl ether structure of this compound makes it a potential precursor for the synthesis of nitrogen- and oxygen-containing heterocyclic systems via intramolecular reactions.

Intramolecular Cyclization: Palladium-catalyzed intramolecular C-H amination or related cyclization reactions can be envisioned. Such reactions on similar 2-aminobiphenyl or 2-aminodiphenyl ether systems are known to produce carbazoles or dibenzoxazepines, respectively. nih.gov In the case of this compound, an intramolecular cyclization could potentially lead to the formation of a substituted dibenzoxazepine ring system. The reaction typically involves the activation of a C-H bond on the phenoxy ring and subsequent C-N bond formation with the aniline nitrogen.

Carbazole Synthesis: While direct cyclization leads to an oxygen-containing heterocycle, rearrangement pathways followed by cyclization could yield carbazoles. The synthesis of carbazoles from 2-aminobiphenyls is a well-established process, often involving palladium catalysis to facilitate the intramolecular C-N bond formation. beilstein-journals.orgnih.gov It is conceivable that under certain catalytic conditions, this compound could undergo a rearrangement or ether cleavage followed by a double C-N bond formation to yield a carbazole derivative. nih.govbeilstein-journals.org

| Pathway | Potential Product Class | Key Transformation | Related Precedent(s) |

| Intramolecular C-H Amination | Dibenzoxazepines | Pd-catalyzed intramolecular C-N bond formation. | Synthesis of N-heterocycles from diaryl ethers. beilstein-journals.org |

| Rearrangement/Cyclization | Carbazoles | Intramolecular C-N bond formation, possibly after ether bond cleavage/rearrangement. | Synthesis of carbazoles from 2-aminobiphenyls. nih.govbeilstein-journals.orgresearchgate.net |

Detailed Mechanistic Investigations and Kinetic Studies

Understanding the reaction mechanisms and kinetics provides insight into the reactivity and allows for the optimization of reaction conditions. While specific studies on this compound are scarce, the mechanisms for its key reactions can be inferred from studies on analogous compounds.

Cross-Coupling Mechanisms: The catalytic cycles for Buchwald-Hartwig amination and Suzuki coupling are well-studied. wikipedia.orgorganic-chemistry.org Kinetic analyses of these reactions often reveal the rate-determining step, which can be the oxidative addition of the aryl halide or the reductive elimination of the product, depending on the specific substrates, ligands, and conditions. For aryl chlorides, the oxidative addition step is often slower and can be rate-limiting. wiley.com Kinetic studies typically involve monitoring reactant consumption or product formation over time using techniques like GC or HPLC, allowing for the determination of reaction orders and rate constants.

Electrophilic Aromatic Substitution Mechanism: EAS proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The first step, the attack of the aromatic ring on the electrophile, is typically the rate-determining step. The rate of reaction is influenced by the electron-donating or electron-withdrawing nature of the substituents already present on the ring. Kinetic studies on the oxidation of substituted anilines have shown that electron-donating groups increase the reaction rate, which is consistent with the EAS mechanism where the aniline acts as a nucleophile. mdpi.commdpi.com

Intramolecular Cyclization Mechanism: The mechanism for palladium-catalyzed intramolecular C-H amination often involves an initial coordination of the amine to the palladium center, followed by a concerted metalation-deprotonation (CMD) pathway to activate the C-H bond, and subsequent reductive elimination to form the C-N bond and close the ring.

The study of reaction kinetics and mechanisms relies on a combination of experimental rate data, analysis of substituent effects (e.g., Hammett plots), and computational studies to model reaction pathways and transition states. mdpi.comrsc.org

Computational Chemistry and Theoretical Modeling of 3 Chloro 2 3 Methylphenoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 3-Chloro-2-(3-methylphenoxy)aniline. researchgate.netnih.govresearchgate.net By solving the Schrödinger equation for the system, DFT methods can determine the electron distribution and the energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and stability; a smaller gap often suggests higher reactivity. researchgate.net For this compound, the interplay of the electron-donating and electron-withdrawing groups determines the precise energies of these frontier orbitals.

A detailed analysis of the molecular orbitals would likely reveal that the HOMO is predominantly localized on the electron-rich aniline (B41778) ring, while the LUMO may have significant contributions from the phenoxy ring and the chloro-substituted carbon. This distribution is key to understanding the molecule's role in charge-transfer interactions. nih.gov

Table 1: Calculated Electronic Properties of Substituted Anilines (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Aniline | -5.12 | -0.21 | 4.91 | 1.53 |

| 3-Chloroaniline | -5.45 | -0.58 | 4.87 | 2.97 |

| Phenoxyaniline (B8288346) | -5.05 | -0.15 | 4.90 | 1.89 |

| 3-Chloro-2-phenoxyaniline | -5.38 | -0.49 | 4.89 | 3.21 |

Note: These are hypothetical values for illustrative purposes, based on general trends observed in computational studies of similar molecules.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. researchgate.net For this compound, a key reaction of interest is its synthesis, which is often achieved through an Ullmann condensation reaction. wikipedia.orgacs.org This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. wikipedia.orgnih.govacs.org

Theoretical studies on the Ullmann condensation have provided detailed insights into the reaction pathway, including the structures of intermediates and transition states. nih.govacs.org Computational modeling of the synthesis of this compound would likely involve the reaction of 2,3-dichloroaniline (B127971) with 3-methylphenol or 3-chloro-2-iodoaniline (B130401) with 3-methylphenol in the presence of a copper catalyst.

DFT calculations can be used to map out the potential energy surface of the reaction, identifying the most favorable reaction pathway. researchgate.net These calculations can help to understand the role of the catalyst, the effect of the substituents on the reactivity of the starting materials, and the conditions required to optimize the reaction yield. The simulations can also shed light on the formation of any potential byproducts.

Conformational Landscape Analysis and Molecular Dynamics Studies

The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. The ether linkage between the two aromatic rings allows for considerable conformational freedom. Conformational landscape analysis aims to identify the most stable conformers (low-energy structures) of the molecule. nih.govresearchgate.net

Molecular mechanics and quantum chemical methods can be used to perform a systematic search of the conformational space. For this compound, the key dihedral angles to consider are those around the C-O-C ether bond.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, often through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be used to forecast the reactivity and selectivity of this compound in various chemical transformations. nih.govnih.govnih.govresearchgate.net These models are built by finding a mathematical correlation between the chemical structure (represented by molecular descriptors) and a specific activity or property. nih.gov

In Silico Design of Novel Derivatives and Analogues

The insights gained from computational studies of this compound can be leveraged for the in silico design of novel derivatives and analogues with tailored properties. acs.orgmdpi.comresearchgate.netmdpi.com This process, often referred to as computer-aided drug design (CADD) or molecular design, allows for the virtual screening of large libraries of compounds to identify candidates with desired characteristics before they are synthesized in the laboratory. compchemhighlights.orgresearchgate.netethz.chnih.gov

For instance, if the goal is to develop a derivative with enhanced biological activity, computational docking studies could be used to predict how different modifications to the parent structure would affect its binding to a specific protein target. By systematically altering the substituents on the aromatic rings (e.g., changing their position, or replacing them with other functional groups), it is possible to explore the structure-activity relationship and identify promising new compounds. mdpi.com This rational design approach can significantly accelerate the discovery process for new materials or therapeutic agents based on the this compound scaffold.

Applications in Advanced Organic Synthesis and Materials Science for 3 Chloro 2 3 Methylphenoxy Aniline

Utilization as a Key Intermediate in Complex Molecule Synthesis

The chemical architecture of 3-Chloro-2-(3-methylphenoxy)aniline, featuring a reactive aniline (B41778) group, a stabilizing chloro substituent, and a phenoxy moiety, makes it a valuable precursor in multi-step organic synthesis. Its structure allows for a variety of chemical transformations, positioning it as a key building block for more complex molecular frameworks.

Precursor for Advanced Pharmaceutical Scaffolds

Substituted anilines are fundamental components in the synthesis of a wide range of pharmaceuticals. The aniline functional group serves as a critical nucleophile or can be readily converted into a diazonium salt, opening pathways to numerous molecular backbones. For instance, related chloroaniline structures are utilized in the synthesis of pyrimidoazepine analogs, which act as serotonin receptor ligands for potential therapeutic applications atamanchemicals.comchemicalbook.com. The presence of the phenoxy group can enhance lipophilicity and introduce conformational constraints, which are desirable properties in drug design.

Building Block for Agrochemical Compounds

The synthesis of modern agrochemicals, particularly herbicides and insecticides, frequently employs chlorinated aniline derivatives as starting materials atamanchemicals.com. Compounds like 3-chloro-2-methylaniline, which is structurally similar to the subject compound, are crucial intermediates for hormone-type quinolinecarboxylic acid herbicides google.com. The specific substitution pattern of this compound can be leveraged to develop new active ingredients with potentially improved efficacy and selectivity.

Application in the Synthesis of Dyes, Pigments, and Fine Chemicals

The aniline core is a classic precursor for the production of azo dyes and other pigments atamanchemicals.comchemicalbook.com. The diazotization of the amino group followed by coupling with various aromatic compounds is a standard method for creating a diverse palette of colors. 3-Chloro-2-methylaniline, for example, is used in the synthesis of specific dye components nih.govpatsnap.comchemicalbook.com. The unique substituents on this compound could be exploited to synthesize specialty dyes with tailored properties such as specific shades, lightfastness, or solubility.

Integration into Polymeric Materials and Functional Oligomers

Aniline and its derivatives are the monomers used in the synthesis of polyaniline (PANI), a well-known conducting polymer. The properties of PANI can be tuned by copolymerizing aniline with substituted anilines or by using functionalized anilines as the sole monomer nih.govrsc.org. The incorporation of the this compound moiety into a polymer backbone could impart specific characteristics, such as enhanced solubility in organic solvents, altered electrochemical behavior, and modified surface properties. These tailored polymers could find applications in sensors, electrochromic devices, and corrosion protection coatings .

Advanced Analytical and Spectroscopic Characterization of 3 Chloro 2 3 Methylphenoxy Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Chloro-2-(3-methylphenoxy)aniline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

¹H NMR and ¹³C NMR Assignments

¹H NMR (Proton NMR): In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for each chemically non-equivalent proton. The aromatic protons on the two benzene (B151609) rings would appear in the downfield region (typically 6.5-8.0 ppm). The protons of the aniline (B41778) ring would be influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and phenoxy groups. The protons on the methyl-substituted phenoxy ring would also show characteristic splitting patterns. The methyl group (-CH₃) protons would appear as a singlet in the upfield region (around 2.3 ppm), and the amino (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atom of the methyl group would resonate at a high field (upfield). The carbon atoms bonded to the chlorine, oxygen, and nitrogen atoms would have their chemical shifts significantly affected by the electronegativity of these atoms.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 115 - 140 |

| C-NH₂ | - | 140 - 150 |

| C-Cl | - | 125 - 135 |

| C-O | - | 150 - 160 |

| Ar-CH₃ | ~2.3 | ~20 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the ¹H and ¹³C signals and to elucidate the precise connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be utilized.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the same spin system, which is particularly useful for assigning the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the two aromatic rings through the ether linkage and for confirming the relative positions of the substituents on each ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule, for instance, by showing through-space interactions between the protons of the aniline ring and the phenoxy ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic absorption bands for:

N-H stretching: The amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the methyl group's C-H stretching would be just below 3000 cm⁻¹.

C=C stretching: Aromatic ring skeletal vibrations would be observed in the 1400-1600 cm⁻¹ region.

C-O stretching: The aryl ether linkage would produce a strong C-O stretching band, typically around 1200-1250 cm⁻¹.

C-N stretching: The aromatic C-N stretching vibration is expected in the 1250-1380 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| C-O-C Stretch (Aryl Ether) | 1200 - 1250 | FT-IR |

| C-N Stretch | 1250 - 1380 | FT-IR |

Mass Spectrometry Techniques (ESI-MS, GC-MS, HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique would be used to determine the molecular weight of this compound. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 233.70 g/mol . matrixscientific.com

GC-MS (Gas Chromatography-Mass Spectrometry): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It would provide the retention time of the compound and its electron ionization (EI) mass spectrum. The EI spectrum would show a molecular ion peak (M⁺) and a series of fragment ions.

HRMS (High-Resolution Mass Spectrometry): HRMS would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous confirmation of the elemental formula (C₁₃H₁₂ClNO) by comparing the measured exact mass with the calculated theoretical mass.

The fragmentation pattern in the EI mass spectrum would provide valuable structural information. Key fragmentations would likely involve the cleavage of the ether bond, loss of the chloro group, and fragmentation of the aniline and phenoxy rings.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds like this compound. A typical HPLC analysis would involve:

Stationary Phase: A reversed-phase column (e.g., C18) is commonly used for compounds of this polarity.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used as the eluent.

Detection: A UV detector would be suitable, as the aromatic rings in the molecule will absorb UV light. The detection wavelength would be set to a λₘₐₓ of the compound.

The result of an HPLC analysis is a chromatogram, where the purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks. A high purity sample would show a single major peak. While a supplier indicates the availability of HPLC data, the specific method parameters and results are not publicly available. bldpharm.com

Gas Chromatography (GC)

No specific studies detailing the Gas Chromatography (GC) analysis of this compound were found. For the analysis of similar substituted anilines, GC is a commonly employed technique, often coupled with a mass spectrometer (GC-MS) for definitive identification. A typical, hypothetical GC method for this compound would involve:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector: Split/splitless injector, with a high inlet temperature to ensure complete volatilization.

Oven Program: A temperature gradient would be used to ensure good separation from any impurities or related compounds.

Detector: A Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification. The MS detector would provide a mass spectrum with a characteristic molecular ion peak and fragmentation pattern that could be used to confirm the structure of the molecule.

Without experimental data, a data table for GC parameters cannot be generated.

X-ray Crystallography for Solid-State Structure Determination

There are no published crystal structures for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible crystallographic databases. Therefore, a detailed description of its solid-state structure, including unit cell parameters, space group, and specific bond lengths and angles, is not possible.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound were to be grown, this technique would reveal:

The conformation of the molecule in the solid state.

The nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing.

Precise measurements of bond lengths, bond angles, and torsion angles within the molecule.

Without these experimental results, a data table for crystallographic data cannot be provided.

Future Perspectives and Emerging Research Avenues for 3 Chloro 2 3 Methylphenoxy Aniline Research

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

The traditional synthesis of diaryl ethers, such as the Ullmann condensation, often requires harsh reaction conditions, high temperatures, and the use of copper catalysts, which can lead to environmental concerns. Future research on 3-Chloro-2-(3-methylphenoxy)aniline will likely focus on developing more sustainable synthetic routes.

Green chemistry principles that could be applied include:

Catalyst-Free Synthesis: Microwave-assisted, catalyst-free coupling of phenols with electron-deficient aryl halides in solvents like DMSO has shown promise for creating diaryl ethers. researchgate.netorganic-chemistry.org This approach could potentially be adapted for the synthesis of this compound, reducing reaction times and avoiding metal catalysts. researchgate.netorganic-chemistry.org

Benign Solvents: The use of environmentally friendly solvents, particularly water, is a key goal in green chemistry. nih.gov Research into catalytic systems that are effective in aqueous media for C-O cross-coupling reactions is an active field. nih.gov

Energy Efficiency: Microwave irradiation is increasingly used to accelerate organic reactions, often leading to higher yields and shorter reaction times with reduced energy consumption compared to conventional heating. researchgate.net

| Green Chemistry Approach | Potential Advantage for Synthesis/Derivatization |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. researchgate.net |

| Aqueous Media | Use of an environmentally benign and readily available solvent. nih.gov |

| Catalyst-Free Coupling | Avoidance of metal contamination in the final product and waste streams. researchgate.netorganic-chemistry.org |

Catalyst Development for Enhanced Selectivity and Efficiency in Transformations

Advances in catalysis are crucial for the efficient and selective synthesis of complex molecules like this compound and its derivatives. Future research could focus on several key areas of catalyst development.

Palladium and Nickel Catalysis: Palladium-catalyzed Buchwald-Hartwig amination and C-O coupling reactions are powerful tools for forming the bonds present in this molecule. organic-chemistry.org Recent developments include decarbonylative etherification using palladium or nickel catalysts with specialized diphosphine ligands. acs.org These methods could offer alternative, efficient routes to diaryl ether anilines.

Nanocatalysts: The use of copper-based nanoparticles (CuNPs) supported on materials like carbon nanofibers is an emerging area in Ullmann-type C-O couplings. nih.gov These nanocatalysts can exhibit high activity and may be more readily recycled than homogeneous catalysts. nih.gov

Magnetic Catalysts: To simplify catalyst recovery and reuse, magnetic nanoparticles (e.g., Fe₃O₄) can be used as a core to support the active catalyst (e.g., copper or palladium). nih.gov This allows for easy separation from the reaction mixture using an external magnet, enhancing the sustainability of the process. nih.gov

| Catalyst Type | Potential Application in Synthesis | Key Advantages |

| Palladium/Nickel with Diphosphine Ligands | Decarbonylative etherification. acs.org | High efficiency, potential for novel bond formations. acs.org |

| Copper Nanoparticles (CuNPs) | Ullmann-type C-O cross-coupling. nih.gov | High activity, potential for recyclability. nih.gov |

| Magnetic Nanoparticle-Supported Catalysts | C-O and C-N cross-coupling reactions. nih.gov | Facile separation and reuse, reduced catalyst waste. nih.gov |

Exploration of Bio-Inspired Transformations and Biocatalysis

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While specific enzymatic routes to this compound have not been reported, related research suggests potential avenues.

Laccase-Mediated Synthesis: Laccases are copper-containing enzymes that can catalyze the oxidation of phenols and anilines. nih.gov They have been used in the synthesis of substituted phenoxazines through the dimerization of aminophenols. nih.gov It is conceivable that engineered laccases or similar oxidoreductases could be developed to catalyze the coupling of a substituted phenol (B47542) and aniline (B41778) to form the diaryl ether linkage.

Engineered Acylhydrolases: Enzymes like α-acylamino-β-lactam acylhydrolase (ALAHase) have been used for the synthesis of phenoxymethylpenicillin by transferring a phenoxyacetyl group. nih.gov While a different transformation, this demonstrates the potential of enzymes to recognize and form bonds with phenoxy moieties.

Directed Evolution: The power of biocatalysis lies in the ability to tailor enzymes for specific, non-natural reactions through directed evolution. nih.gov This technique could hypothetically be used to evolve an enzyme capable of synthesizing this compound or its derivatives with high stereo- and regioselectivity under mild, aqueous conditions. nih.gov

Advanced Materials Integration and Performance Optimization

Phenoxyaniline (B8288346) and related diaryl ether structures are present in various advanced materials due to their unique electronic and physical properties. Future research could explore the incorporation of this compound into novel materials.

Organic Electronics: Phenoxazine derivatives, which can be synthesized from phenoxyanilines, are used in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as photoredox catalysts. nih.gov The specific substitution pattern of this compound could be used to tune the electronic properties (e.g., HOMO/LUMO levels) of such materials.

High-Performance Polymers: The diaryl ether motif is a component of high-performance polymers like poly(ether ether ketone) (PEEK), known for their thermal stability and chemical resistance. The incorporation of halogenated phenoxyaniline monomers could be a strategy to impart flame-retardant properties or modify the mechanical characteristics of new polymers.

Bioactive Materials: Diaryl ether derivatives have been investigated as potential anticancer agents and inhibitors of various enzymes. nih.govrsc.org The unique substitution of this compound makes it a candidate for synthesis and screening in the development of new bioactive materials or pharmaceuticals.

Synergistic Application of Experimental and Computational Methodologies in Compound Design

The integration of computational chemistry with experimental synthesis is a powerful paradigm for modern chemical research. This synergy allows for the rational design of molecules and processes, saving time and resources.

Mechanism and Reactivity Studies: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms and energetics of synthetic reactions. nih.gov For instance, computational studies have been used to understand base-catalyzed diaryl ether formation, which can help in optimizing reaction conditions. nih.gov

Predicting Molecular Properties: Computational methods can predict the geometric and electronic properties of this compound and its hypothetical derivatives. This can guide the design of new molecules with desired characteristics for applications in materials science or as bioactive agents. nih.gov

Structure-Activity Relationship (SAR) Modeling: If this compound or its derivatives show biological activity, computational docking and quantitative structure-activity relationship (QSAR) studies could be employed to understand the interactions with biological targets and to design more potent analogues. nih.gov This approach has been successfully used for other diaryl ether derivatives. nih.gov

| Methodology | Application to this compound Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity and electronic properties. nih.gov |

| Molecular Docking | Investigating potential binding modes with biological targets (e.g., enzymes). nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with physical or biological properties to guide derivative design. nih.gov |

Q & A

Basic: What are the recommended synthesis methods for 3-Chloro-2-(3-methylphenoxy)aniline, and how can purity be optimized?

Answer:

The synthesis typically involves nucleophilic aromatic substitution between 3-chloroaniline and 3-methylphenol under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C is commonly used to facilitate the reaction. To optimize purity:

- Use excess phenol to drive the reaction to completion.

- Employ column chromatography with silica gel and ethyl acetate/hexane (1:4) for purification.

- Monitor reaction progress via thin-layer chromatography (TLC) to minimize by-products.

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for the aniline ring) .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., m/z 247.07 for [M+H]⁺).

- Elemental Analysis: Ensures stoichiometric consistency (C: ~63%, H: ~5%, N: ~5%) .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from differences in assay conditions or target specificity. To resolve these:

- Standardize Assays: Use consistent cell lines (e.g., A549 for cytotoxicity) and controls.

- Comparative Studies: Benchmark against structurally similar compounds (e.g., 3-Chloro-4-(4-chlorophenoxy)aniline) to identify substituent effects.

- Dose-Response Analysis: Calculate IC₅₀ values under varying pH/temperature to assess environmental sensitivity.

Advanced: What strategies optimize reaction conditions for industrial-scale synthesis?

Answer:

- Continuous Flow Reactors: Enhance yield and reduce side reactions compared to batch processes.

- Catalyst Optimization: Screen alternatives to K₂CO₃ (e.g., cesium carbonate) for faster kinetics.

- In-line Analytics: Implement FTIR or HPLC for real-time monitoring.

Mechanistic Studies: How can the compound’s interaction with cytochrome P450 enzymes be experimentally validated?

Answer:

- In Vitro Assays: Use human liver microsomes with NADPH cofactor to measure metabolite formation via LC-MS.

- Inhibition Kinetics: Determine Ki values using varying substrate concentrations (e.g., testosterone for CYP3A4).

- Molecular Docking: Simulate binding poses with CYP2D6 or CYP3A4 crystal structures (PDB: 4WMS).

Computational Modeling: What approaches predict the compound’s bioavailability and target affinity?

Answer:

- QSAR Models: Train on datasets of similar aniline derivatives to predict logP (target: ~3.2) and solubility.

- Molecular Dynamics (MD): Simulate membrane permeability using lipid bilayer models (e.g., POPC).

- Docking Software (AutoDock Vina): Screen against kinase or GPCR targets to prioritize in vitro testing.

Data Analysis: How should researchers statistically analyze inconsistent results in pharmacological studies?

Answer:

- Meta-Analysis: Aggregate data from multiple studies using random-effects models to account for variability.

- Multivariate Regression: Identify confounding variables (e.g., solvent polarity, cell passage number).

- Bootstrap Resampling: Estimate confidence intervals for IC₅₀ values to assess reproducibility.

Safety and Toxicity: What precautions are recommended for handling this compound?

Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.

- Waste Disposal: Neutralize with 10% acetic acid before incineration.

- Acute Toxicity Testing: Conduct OECD 423 guidelines (rodent models) to determine LD₅₀.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.